2-(4-Methoxyphenyl)-2-methylpropanenitrile
Overview
Description
2-(4-Methoxyphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile typically involves the reaction of 4-methoxybenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the nitrile group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, forming 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.
Reduction: Reduction of the nitrile group can lead to the formation of the corresponding amine, 2-(4-Methoxyphenyl)-2-methylpropanamine.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 2-(4-Hydroxyphenyl)-2-methylpropanenitrile
Reduction: 2-(4-Methoxyphenyl)-2-methylpropanamine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-methylpropanenitrile has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-2-methylpropanenitrile exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)acetonitrile: Similar structure but lacks the additional methyl group.
4-Methoxybenzyl cyanide: Similar structure but with a different positioning of the nitrile group.
2-(4-Methoxyphenyl)-2-methylpropanamine: The reduced form of the nitrile compound.
Uniqueness: 2-(4-Methoxyphenyl)-2-methylpropanenitrile is unique due to the presence of both the methoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The additional methyl group also influences its steric and electronic properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCRUVGWQJYTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276955 | |
Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-07-5 | |
Record name | 5351-07-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHOXY-PHENYL)-2-METHYL-PROPIONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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